molecular formula C16H14F2N2O B5761304 N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B5761304
M. Wt: 288.29 g/mol
InChI Key: UJKKYDRWBSCBDL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3,4-dihydroisoquinoline-2-carboxylic acid.

    Condensation Reaction: The 2,4-difluoroaniline is reacted with 3,4-dihydroisoquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, particularly those involving protein-ligand binding.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.

    N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has additional fluorine substitutions and a biphenyl core, which may enhance its activity and specificity in certain applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKKYDRWBSCBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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